The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified as a thiazolidine derivative, which is known for its diverse biological activities.
The compound falls under the category of thiazolidines and pyrimidines, which are known for their roles in various biological processes and potential therapeutic applications. The presence of multiple heterocycles suggests a complex interaction profile that could be explored for drug development.
The synthesis of this compound involves several steps, primarily focusing on the construction of the thiazolidine ring and subsequent functionalization to introduce the isoquinoline and pyrimidine moieties.
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure consists of multiple rings, including a pyrido[1,2-a]pyrimidine core, which contributes to its potential biological activity. The thiazolidine moiety introduces sulfur into the structure, which may enhance biological interactions.
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S
XAGHMPPYUFFFTB-QJOMJCCJSA-N
.The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under inert atmospheres when necessary to prevent oxidation or degradation. Standard laboratory techniques should be employed to monitor reaction progress and isolate products effectively .
This compound has potential applications in:
CAS No.: 132147-69-4
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 68143-83-9
CAS No.: